2-Chloro-5,7-difluoroquinoline

Übersicht

Beschreibung

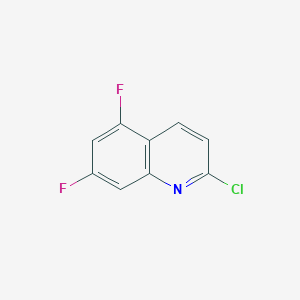

2-Chloro-5,7-difluoroquinoline is a fluorinated quinoline derivative with the molecular formula C9H4ClF2N. This compound is part of the broader class of quinolines, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties .

Vorbereitungsmethoden

The synthesis of 2-Chloro-5,7-difluoroquinoline typically involves the fluorination of quinoline derivatives. One common method includes the use of nucleophilic aromatic substitution reactions where fluorine atoms are introduced into the quinoline ring. The reaction conditions often involve the use of fluorinating agents such as cesium fluoride or potassium fluoride in solvents like sulfolane or dimethyl sulfoxide at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Analyse Chemischer Reaktionen

2-Chloro-5,7-difluoroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, quinoline derivatives generally can be oxidized or reduced under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has been shown to exhibit significant antimicrobial properties, making it a candidate for the development of new antibiotics. Studies have demonstrated that derivatives of 2-chloro-5,7-difluoroquinoline possess activity against a range of bacterial and fungal strains.

Research Findings

- Antibacterial Activity : In vitro studies assessed the antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Proteus vulgaris. The Kirby-Bauer method was employed to determine the inhibition zones, revealing promising results for several derivatives .

- Antifungal Activity : The compound was also tested against fungal strains including Candida albicans and Saccharomyces cerevisiae, showing moderate to good antifungal activity .

Case Study Example

A study synthesized various quinoline derivatives, including this compound-based chalcones, which were characterized by IR and NMR spectroscopy. These compounds exhibited notable antibacterial activity, with some showing inhibition zones comparable to standard antibiotics .

Antimalarial Activity

This compound has been investigated for its potential antimalarial properties, particularly against resistant strains of Plasmodium falciparum.

Research Findings

- In Vitro Studies : Compounds derived from this compound were tested for their ability to inhibit the growth of chloroquine-resistant strains of malaria parasites. Results indicated that certain derivatives exhibited submicromolar activity against these strains, suggesting their potential as effective antimalarial agents .

- In Vivo Studies : Further evaluation involved administering these compounds in animal models (e.g., mice) to assess their efficacy in reducing parasitemia. The results showed significant reductions in parasitemia levels post-treatment with specific dosages .

Case Study Example

A systematic study evaluated a series of chloroquine analogues derived from this compound. These compounds were found to demonstrate enhanced activity against both chloroquine-sensitive and resistant strains of malaria, indicating their potential for overcoming drug resistance in malaria therapy .

Synthetic Chemistry Applications

The synthesis of this compound serves as a crucial intermediate in the development of various pharmaceutical compounds. Its chemical structure allows for modifications that can lead to the discovery of new drugs.

Synthesis Techniques

- The compound can be synthesized using methods such as the Vilsmeier-Haack reaction and Claisen-Schmidt condensation, which facilitate the introduction of various substituents that enhance its biological activity .

- Recent advancements in synthetic techniques include click chemistry approaches that utilize ultrasound irradiation to create new derivatives with improved pharmacological profiles .

Wirkmechanismus

The mechanism of action of 2-Chloro-5,7-difluoroquinoline, particularly in medicinal applications, involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit various enzymes, which can disrupt essential biological processes in pathogens. The incorporation of fluorine atoms enhances the compound’s ability to interact with these targets, increasing its efficacy .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5,7-difluoroquinoline can be compared with other fluorinated quinolines such as:

- 5-Methoxy-7-fluoroquinoline

- 6-Fluoro-7-methoxyquinoline

- 6-Methoxy-7-fluoroquinoline

These compounds share similar structural features but differ in the position and type of substituents on the quinoline ring. The unique combination of chlorine and fluorine atoms in this compound provides distinct chemical properties and biological activities .

Biologische Aktivität

2-Chloro-5,7-difluoroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a quinoline core, characterized by a fused benzene and pyridine ring system. The presence of chlorine and fluorine atoms enhances its chemical reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to act as an inhibitor of various enzymes, particularly those involved in the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K pathway plays a crucial role in cell proliferation, survival, and metabolism, making it a target for cancer therapy.

- Enzyme Inhibition : Studies indicate that this compound can selectively inhibit PI3Kβ with an IC50 value in the nanomolar range, demonstrating its potential as an anti-cancer agent .

- Binding Affinity : Molecular docking studies suggest that this compound binds effectively to the active site of PI3Kβ, blocking substrate access and preventing downstream signaling .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies on various cancer cell lines have shown:

- Cell Viability Reduction : The compound significantly reduces cell viability in human leukemia and solid tumor cell lines .

- Mechanistic Insights : The inhibition of PI3K signaling leads to decreased cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Effects

The compound also shows promise in treating inflammatory conditions:

- Inhibition of Inflammatory Pathways : By modulating the PI3K pathway, it can reduce the production of pro-inflammatory cytokines .

- Case Studies : Animal models have indicated reduced symptoms in models of rheumatoid arthritis when treated with this compound .

Comparative Analysis with Similar Compounds

To highlight the unique characteristics of this compound, a comparative analysis with related compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloroquinoline | C9H6ClN | Lacks fluorine substitutions; different activity |

| 5-Fluoroquinoline | C9H6FN | Lacks chlorine; different reactivity |

| 2-Chloro-6-fluoroquinoline | C9H6ClF | Different position of halogen; altered properties |

This table illustrates how the presence of both chlorine and fluorine in this compound contributes to its distinctive biological activity compared to other quinolines.

Case Studies

- Leukemia Treatment : A study involving human T-cell acute lymphoblastic leukemia (T-ALL) cells showed that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to untreated controls .

- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of this compound led to decreased inflammation markers and improved joint function .

Eigenschaften

IUPAC Name |

2-chloro-5,7-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-9-2-1-6-7(12)3-5(11)4-8(6)13-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXQBHKNLABQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=C2)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700078 | |

| Record name | 2-Chloro-5,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188002-20-1 | |

| Record name | 2-Chloro-5,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,7-difluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.